molecular formula C13H12BrN B8155477 4-(3-Bromo-5-ethylphenyl)pyridine

4-(3-Bromo-5-ethylphenyl)pyridine

Cat. No.: B8155477
M. Wt: 262.14 g/mol
InChI Key: KPNPGZZERNICTH-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-ethylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. The presence of a bromine atom and an ethyl group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromo-5-ethylphenyl)pyridine can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-ethylphenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines

Scientific Research Applications

4-(3-Bromo-5-ethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-ethylphenyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-5-methylphenyl)pyridine
  • 4-(3-Bromo-5-ethylphenyl)quinoline
  • 4-(3-Bromo-5-ethylphenyl)isoquinoline

Uniqueness

4-(3-Bromo-5-ethylphenyl)pyridine is unique due to the specific positioning of the bromine and ethyl groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various chemical and biological studies .

Properties

IUPAC Name

4-(3-bromo-5-ethylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-2-10-7-12(9-13(14)8-10)11-3-5-15-6-4-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNPGZZERNICTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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